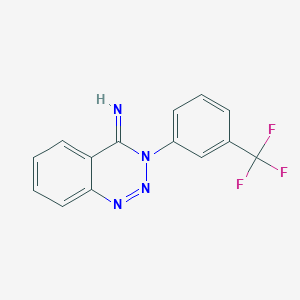

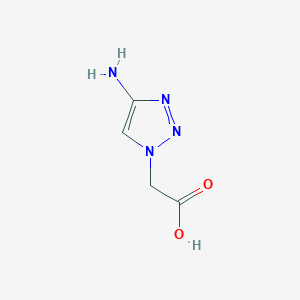

![molecular formula C21H23N3O2S B2980148 4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole CAS No. 897485-91-5](/img/structure/B2980148.png)

4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenoxy acetamide and its derivatives (such as chalcone, indole, and quinoline) are of significant interest in medicinal chemistry due to their diverse biological and clinical applications . They are used in the design and development of new pharmaceutical compounds .

Synthesis Analysis

While specific synthesis information for “4,7-Dimethyl-2-[4-(phenoxyacetyl)piperazin-1-yl]-1,3-benzothiazole” is not available, similar compounds have been synthesized through multi-step procedures .Molecular Structure Analysis

The molecular structure of a compound plays a crucial role in its biological effects. The structure is often studied using various chemical techniques and computational chemistry applications .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, stability, and reactivity, are crucial for its handling, storage, and use .Aplicaciones Científicas De Investigación

Corrosion Inhibition

Benzothiazole derivatives have been studied for their corrosion inhibiting properties. Two derivatives showed significant inhibition efficiency against steel corrosion in hydrochloric acid, offering stability and higher efficiencies than previously reported inhibitors. These compounds can adsorb onto surfaces through both physical and chemical means, with their inhibition efficiencies evaluated using electrochemical impedance spectroscopy (EIS), potentiodynamic polarization, and weight loss methods (Hu et al., 2016).

Antitumor and Antiproliferative Activities

A series of benzothiazoles and benzoxazoles were synthesized and evaluated for their antitumor activities against human breast cancer cell lines. N-methyl piperazinyl substituted derivatives exhibited potent inhibitory activity, suggesting their promise as components of therapeutic strategies for cancer (Abdelgawad et al., 2013). Additionally, new derivatives of 2-Piperazino-1,3-benzo[d]thiazoles showed remarkable antiproliferative activity against human tumor-derived cell lines, highlighting their potential for further development (Al-Soud et al., 2010).

Antimicrobial and Antibiofilm Activities

New derivatives were synthesized for antimicrobial and antibiofilm evaluation. One compound demonstrated superior antibacterial efficacies and biofilm inhibition activities compared to the reference drug Ciprofloxacin, showing effectiveness against various bacterial strains including E. coli, S. aureus, and S. mutans (Mekky & Sanad, 2020).

Anticholinesterase Properties

Benzothiazole derivatives bearing piperazine and thiocarbamate moieties were synthesized and investigated for their potential anticholinesterase properties. Some compounds showed inhibitory effects comparable to Donepezil, defining them as anticholinesterase active compounds (Mohsen et al., 2014).

Mecanismo De Acción

Target of Action

It’s worth noting that structurally similar compounds, such as 3-(piperazin-1-yl)-1,2-benzothiazole derivatives, have been found to act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .

Mode of Action

Similar compounds have been found to interact with their targets by binding to specific receptors, such as dopamine and serotonin receptors, thereby inhibiting their activity .

Biochemical Pathways

Based on its structural similarity to other compounds, it may influence the dopaminergic and serotonergic systems .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have shown good biological activity, implying that their heterocyclic center is unquestionably a component of the pharmacophore .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the physiological environment and the presence of other substances .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(4,7-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenoxyethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2S/c1-15-8-9-16(2)20-19(15)22-21(27-20)24-12-10-23(11-13-24)18(25)14-26-17-6-4-3-5-7-17/h3-9H,10-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GADZKMIVNINFDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=C(C=C1)C)SC(=N2)N3CCN(CC3)C(=O)COC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

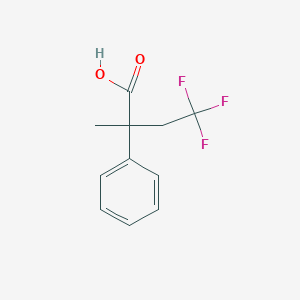

![2-Chloro-6-fluoro-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2980065.png)

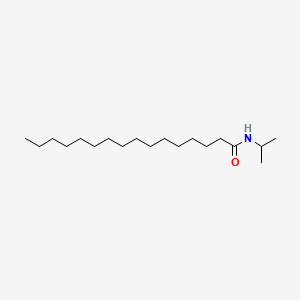

![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)

![4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2980083.png)

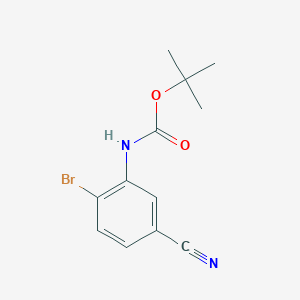

![Tert-butyl N-(3-azabicyclo[3.2.0]heptan-6-ylmethyl)carbamate](/img/structure/B2980084.png)

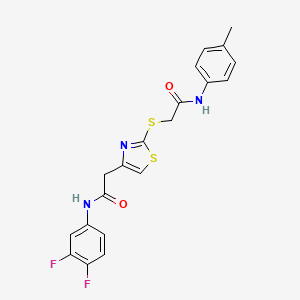

![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)